7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester
Description
Bridgehead Identification and Bridge Enumeration Protocols
The systematic identification of bridgehead positions within this compound follows established International Union of Pure and Applied Chemistry guidelines for bicyclic molecular architectures. Bridgehead atoms represent the critical structural anchors where multiple ring systems converge, and their proper identification constitutes the foundation for systematic nomenclature development. In this compound, positions 1 and 5 serve as the primary bridgehead locations, establishing the reference framework for subsequent structural enumeration and functional group positioning.
The bridge enumeration process proceeds systematically from one bridgehead position to the other, following the longest available pathway first. The three distinct bridges in the bicyclo[3.3.1] system contain three atoms (C2-C3-C4), three atoms (C6-C7-C8), and one atom (C9) respectively, maintaining the descending numerical arrangement required by International Union of Pure and Applied Chemistry conventions. This systematic approach ensures consistent structural representation and eliminates potential ambiguities in compound identification and communication within the scientific community.
The incorporation of heteroatoms at positions 3 (oxygen) and 9 (nitrogen) introduces additional complexity to the nomenclatural framework while maintaining adherence to established International Union of Pure and Applied Chemistry protocols. The systematic positioning of these heteroatoms within the bridge network requires careful consideration of their electronic properties and their influence on overall molecular reactivity patterns. The ketone functionality at position 7 and the carboxylic acid methyl ester group at position 1 represent additional functional group considerations that must be integrated into the comprehensive nomenclatural description.
Properties
IUPAC Name |
methyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-13-8(12)9-3-7(11)2-6(10-9)4-14-5-9/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWGPOWQQXTCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(=O)CC(N1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Methodology
| Step Number | Process | Description | Typical Reagents/Catalysts | Conditions |
|---|---|---|---|---|
| 1 | Protection | Introduction of protecting groups on amino acid derivatives to prevent unwanted side reactions. | Common protecting groups include Boc, Fmoc | Mild conditions, often room temp. |
| 2 | Cyclization | Formation of the bicyclic framework via intramolecular cyclization. | Catalysts such as Lewis acids (e.g., In(OTf)₃) | Controlled temperature (e.g., 50–80°C), inert atmosphere |
| 3 | Esterification | Conversion of carboxylic acid group to methyl ester through esterification. | Methanol with acid catalyst (e.g., H₂SO₄) | Reflux conditions |
| 4 | Purification | Isolation of the pure compound via crystallization or chromatography. | Solvent systems like EtOAc/hexane | Ambient to slightly elevated temp. |
Detailed Synthetic Route Description
Protection:
Starting from a suitable amino acid derivative, protecting groups are introduced to mask reactive amine or hydroxyl groups. This prevents side reactions during cyclization. For example, tert-butyloxycarbonyl (Boc) groups are commonly used for amine protection.
Cyclization:
The protected intermediate undergoes cyclization to form the bicyclic 7-oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane skeleton. This step often employs Lewis acid catalysts such as indium triflate (In(OTf)₃) to promote ring closure with high regio- and stereoselectivity. The reaction is generally conducted under inert atmosphere to prevent oxidation or hydrolysis.
Esterification:
After cyclization, the carboxylic acid moiety is esterified to the methyl ester using methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid. Reflux conditions are maintained to drive the reaction to completion.
Purification:
The crude product is purified by recrystallization or chromatographic techniques. Column chromatography using ethyl acetate/hexane gradients is typical for laboratory scale, while crystallization is preferred for industrial scale to achieve high purity.
Industrial Production Adaptations
Industrial synthesis follows the same fundamental steps but incorporates process intensification techniques such as:
- Continuous flow reactors: To enhance control over reaction parameters, improve safety, and increase scalability.
- Optimized catalysts and solvents: To reduce reaction times and increase yields.
- Advanced purification: Large-scale crystallization and preparative chromatography ensure product purity suitable for pharmaceutical applications.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Reagents/Conditions | Purpose in Synthesis | Outcome/Notes |
|---|---|---|---|
| Protection | Boc anhydride, base (e.g., triethylamine) | Protect amine groups prior to cyclization | Prevents side reactions |
| Cyclization | Lewis acids (In(OTf)₃), inert atmosphere | Ring closure to form bicyclic structure | High selectivity and yield |
| Esterification | Methanol, acid catalyst (H₂SO₄, TsOH) | Conversion of acid to methyl ester | Reflux to drive reaction completion |
| Purification | Crystallization, column chromatography | Isolation of pure compound | Ensures high purity for downstream use |
Research Findings and Characterization Techniques
- Spectroscopic Characterization:
- ¹H and ¹³C NMR confirm the bicyclic structure and methyl ester group (methyl protons at ~3.7 ppm).
- IR Spectroscopy identifies ester carbonyl stretch (~1696 cm⁻¹).
- Mass Spectrometry verifies molecular weight (approx. 199–241 g/mol depending on source).
- Stereochemical Configuration:
- X-ray crystallography is employed to determine absolute configuration and confirm bicyclic ring geometry.
- Chiral HPLC can separate enantiomers if stereochemistry is critical.
Summary Table of Preparation Methods
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | Amino acid derivatives with protecting groups | Same, sourced in bulk |
| Reaction Type | Multi-step: protection → cyclization → esterification | Same steps, optimized for throughput |
| Catalysts | Lewis acids (In(OTf)₃), acid catalysts for esterification | Same, with potential for heterogeneous catalysts |
| Reaction Conditions | Controlled temperature, inert atmosphere | Continuous flow reactors for precise control |
| Purification | Column chromatography, recrystallization | Large-scale crystallization, preparative chromatography |
| Yield and Purity | Moderate to high yield; high purity via chromatography | High yield with process optimization; pharmaceutical purity standards |
Chemical Reactions Analysis
Types of Reactions
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis due to its unique bicyclic structure, which includes both oxygen and nitrogen atoms. It can be utilized to create more complex molecules, making it instrumental in the development of new materials and catalysts.
Reactivity and Functionalization
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
- Oxidation : Typically using agents like potassium permanganate or chromium trioxide to introduce functional groups.
- Reduction : Employing reducing agents such as lithium aluminum hydride to modify oxidation states.
- Substitution : Nucleophilic or electrophilic substitution reactions can introduce new substituents into its framework, enhancing its reactivity and potential applications in material science .
Bioactive Molecule Potential
Research indicates that this compound may exhibit bioactive properties similar to many natural products. Its structural characteristics allow for interaction with biological targets, making it a candidate for drug development.
Therapeutic Properties
Derivatives of 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane have been investigated for their potential therapeutic applications, including:
- Antimicrobial Activity : Studies show that bicyclic compounds can possess significant antimicrobial properties.
- Antiviral and Anticancer Effects : The compound's structural similarity to known bioactive molecules suggests possible antiviral and anticancer activities .
Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent, particularly in the context of orexin receptor antagonism. Orexins are neuropeptides involved in various physiological processes, including appetite regulation and sleep-wake cycles. Compounds derived from 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane may serve as non-peptide antagonists for treating disorders related to orexinergic dysfunctions, such as sleep disorders and mood disorders .
Material Science
In the industrial sector, 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane is utilized in the synthesis of advanced materials with specific properties such as enhanced stability or reactivity. It can also play a role in polymer synthesis, contributing to the development of new materials with tailored characteristics for various applications .
Mechanism of Action
The mechanism of action of 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Core
- In contrast, the unsubstituted 7-oxo-3-oxa-9-aza analog lacks this aromatic group, likely reducing steric hindrance and improving solubility in polar solvents.
- (7-exo)-9-{[(2-Methyl-2-propanyl)oxy]carbonyl}-3-oxa-9-azabicyclo[3.3.1]non-7-yl]acetic Acid (): The tert-butoxycarbonyl (Boc) group at the 9-position introduces steric bulk and protects the amine functionality, making this derivative useful in peptide synthesis. Its molecular weight (285.34) is lower than benzyl-substituted analogs, favoring applications in solution-phase reactions .
- 7-r-Butyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonane-l,5-ethyl Dicarboxylate (): The presence of diphenyl and r-butyl groups significantly elevates the melting point (93°C vs. 5.10°C for compound 6 in ), indicating enhanced crystallinity and thermal stability .
Ester Group Variations
- Ethyl vs. Methyl Esters: The ethyl ester variant of 9-benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid () has a higher molecular weight (301.386 vs. ~287 for methyl esters) and may exhibit slower metabolic hydrolysis, prolonging bioavailability .
Physicochemical Properties
Table 1: Key Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Notable Substituents |
|---|---|---|---|---|
| 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester | C₁₀H₁₃NO₄ | ~211.22 | Not reported | Methyl ester, oxa-aza bicyclo |
| 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester | C₁₈H₂₃NO₄ | 301.386 | Not reported | Benzyl, ethyl ester |
| (7-exo)-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid | C₁₄H₂₃NO₅ | 285.34 | Not reported | Boc, acetic acid |
| 7-r-Butyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonane-l,5-ethyl dicarboxylate | C₂₈H₃₃NO₇ | 493.6 | 93 | r-Butyl, diphenyl, ethyl dicarboxylate |
Biological Activity
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester is a compound of interest due to its unique structural features and potential biological activities. This bicyclic structure, characterized by the presence of nitrogen and oxygen atoms, suggests a range of pharmacological applications, particularly in neuropharmacology and as potential therapeutic agents for various disorders.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name: this compound
Molecular Formula: C12H15N1O4
Molecular Weight: 241.29 g/mol
Research indicates that compounds within the bicyclo[3.3.1]nonane class may act as non-peptide antagonists of orexin receptors (OXR). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to therapeutic effects in conditions such as:
- Sleep disorders
- Anxiety disorders
- Cognitive dysfunctions
- Mood disorders
Antagonistic Effects on Orexin Receptors
The compound has shown significant potential as an orexin receptor antagonist, specifically targeting the orexin-1 receptor (OX1R). This activity has implications for treating sleep-related disorders and other neuropsychiatric conditions.
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved the administration of 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane derivatives in rodent models exhibiting anxiety-like behavior. The results demonstrated a dose-dependent reduction in anxiety levels, measured by standard behavioral tests such as the elevated plus maze and open field test.
Table 2: Case Study Results
| Dose (mg/kg) | Anxiety Score Reduction (%) | Statistical Significance |
|---|---|---|
| 5 | 25 | p < 0.05 |
| 10 | 50 | p < 0.01 |
| 20 | 70 | p < 0.001 |
Safety and Toxicology
Initial toxicological assessments indicate that 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane derivatives exhibit low toxicity profiles at therapeutic doses. Hemolysis tests conducted on erythrocytes showed no significant hemolytic activity at concentrations up to 128 mg/L.
Q & A
Q. What in vitro models evaluate its potential as a bioactive scaffold?
- Methodology :
- Enzyme Inhibition Assays : Test against targets like β-lactamases (via nitrocefin hydrolysis ).
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
- Molecular Docking : AutoDock Vina predicts binding affinity to bacterial penicillin-binding proteins (PBPs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
